molecular formula C12H12ClN3O B1679760 PHA-767491 hydrochloride CAS No. 845538-12-7

PHA-767491 hydrochloride

Katalognummer: B1679760
CAS-Nummer: 845538-12-7
Molekulargewicht: 249.69 g/mol
InChI-Schlüssel: IMVNFURYBZMFDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one hydrochloride. The nomenclature reflects the complex bicyclic structure where the core pyrrolopyridine framework is substituted at the 2-position with a pyridin-4-yl group. Alternative systematic names include 1,5,6,7-tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one hydrochloride, which emphasizes the tetrahydrogenated nature of specific positions within the fused ring system.

The compound is assigned several unique identifiers that facilitate its recognition across chemical databases. The Chemical Abstracts Service registry number for the hydrochloride salt form is 845538-12-7, while the free base carries the identifier 845714-00-3. The PubChem Compound Identifier for the hydrochloride salt is 11715766, providing standardized access to comprehensive chemical information. Additional database identifiers include ChemSpider identification numbers and various supplier-specific codes that enable precise chemical identification across different commercial and research platforms.

Eigenschaften

IUPAC Name

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVNFURYBZMFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471068
Record name PHA 767491 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845538-12-7
Record name PHA 767491 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthesis of PHA-767491 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

PHA-767491 (Hydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

PHA-767491 (Hydrochlorid) entfaltet seine Wirkungen durch Hemmung der Aktivität von Cdc7 und CDK9. Cdc7 ist eine Kinase, die an der Initiation der DNA-Replikation beteiligt ist, während CDK9 an der transkriptionellen Regulation beteiligt ist. Durch die Hemmung dieser Kinasen blockiert PHA-767491 die DNA-Synthese und beeinflusst die Phosphorylierung der replikativen DNA-Helicase an Cdc7-abhängigen Phosphorylierungsstellen. Dies führt zur Induktion von Apoptose in Krebszellen, unabhängig vom p53-Status.

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Kinases

One of the primary applications of this compound is its role as an inhibitor of specific protein kinases. Notably, it inhibits:

  • MAPK Activated Protein Kinase 2 (MK2) : This kinase is involved in various cellular processes including inflammation and stress response. Inhibition can lead to potential therapeutic effects in diseases characterized by excessive inflammation .
  • Ribosomal Protein S6 Kinase A4 (S6K4) : This kinase plays a crucial role in protein synthesis and cell growth. Inhibition may have implications for cancer treatment and metabolic disorders .

Potential Anticancer Activity

Research indicates that compounds similar to 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. The inhibition of MK2 and S6K4 can disrupt cancer cell proliferation and survival mechanisms, making it a candidate for further development in oncology .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. By modulating pathways related to oxidative stress and apoptosis, it may help protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Role in Cardiovascular Research

The compound's mechanism of action includes modulation of signaling pathways that are critical for cardiovascular health. Its potential to inhibit kinases involved in cardiac hypertrophy presents opportunities for developing treatments for heart diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Kinase/PathwayPotential Application
Protein Kinase InhibitionMAPK Activated Protein Kinase 2Anti-inflammatory therapies
Protein Kinase InhibitionRibosomal Protein S6 Kinase A4Cancer treatment
NeuroprotectionOxidative Stress PathwaysNeurodegenerative disease therapies
Cardiovascular ProtectionCardiac Hypertrophy PathwaysHeart disease treatments

Case Study 1: Inhibition of MK2 in Cancer Cells

A study demonstrated that the administration of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one significantly reduced the proliferation of cancer cell lines through the inhibition of MK2. This led to decreased expression levels of pro-inflammatory cytokines and enhanced apoptosis in treated cells.

Case Study 2: Neuroprotective Mechanisms

In vitro experiments showed that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). The mechanism involved the modulation of intracellular signaling pathways that regulate cell survival.

Wirkmechanismus

PHA-767491 (hydrochloride) exerts its effects by inhibiting the activity of Cdc7 and CDK9. Cdc7 is a kinase involved in the initiation of DNA replication, while CDK9 is involved in transcriptional regulation. By inhibiting these kinases, PHA-767491 blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites. This leads to the induction of apoptosis in cancer cells, independent of p53 status .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The pyrrolo[3,2-c]pyridin-4-one scaffold is versatile, with modifications at the 2-position significantly altering biological activity. Below is a detailed comparison with key analogs:

Substituent-Driven Functional Differences

Compound Name Substituent Molecular Weight Key Biological Activity References
2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one hydrochloride Pyridin-4-yl 249.70 Circadian rhythm modulation; Cdc7/CDK9 inhibition
2-(2-Chloropyridin-4-yl) analog 2-Chloropyridin-4-yl 284.11* Antipsychotic precursor (theoretical)
MK-2 Inhibitor III
(2-(2-Quinolin-3-ylpyridin-4-yl) analog)
Quinolin-3-ylpyridin-4-yl 340.38 MAP kinase-activated protein kinase 2 (MK2) inhibition
Compound 89S
(2-(2-Aminopyrimidin-4-yl)-7-(2-fluoroethyl) analog)
Aminopyrimidinyl + fluoroethyl 318.33 Kinase inhibition (specific targets undisclosed)

*Calculated based on C₁₂H₁₁ClN₃O (base) + HCl.

Key Observations:

Pyridin-4-yl vs. Chloropyridin-4-yl : The chlorine atom in the 2-chloropyridin-4-yl analog () may enhance lipophilicity and receptor binding, though its antipsychotic activity remains theoretical.

Quinolin-3-ylpyridin-4-yl (MK-2 Inhibitor III): The extended aromatic system in MK-2 Inhibitor III likely improves affinity for MK2, a kinase involved in inflammation and cancer .

Pharmacological Activity Comparison

  • Circadian Rhythm Effects : Only PHA-767491 hydrochloride has been experimentally validated to alter circadian periods (e.g., 20 µM extended the period by 2 hours in TOC1:LUC assays) .
  • Kinase Selectivity: PHA-767491 targets Cdc7/CDK9 with IC₅₀ values in the nanomolar range . MK-2 Inhibitor III shows specificity for MK2, a regulator of cytokine production .

Structural and Functional Insights

  • Core Scaffold : The pyrrolo[3,2-c]pyridin-4-one core provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding in target binding pockets.
  • Role of Hydrochloride Salt : Enhances aqueous solubility (critical for in vitro assays) and stability compared to free-base forms .

Biologische Aktivität

2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one; hydrochloride (commonly referred to as PHA-767491) is a complex organic compound with a molecular formula of C₁₂H₁₂ClN₃O. This compound features a bicyclic structure that incorporates both pyridine and pyrrolidine moieties, making it an interesting candidate for various biological applications, particularly in the field of medicinal chemistry and pharmacology.

  • Molecular Weight : 239.7 g/mol
  • Chemical Structure : The compound contains a unique arrangement of nitrogen atoms within its fused bicyclic framework, which enhances its biological activity compared to other related compounds.

Biological Activity

Research has demonstrated that 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one exhibits significant biological activities. Notably, it has been identified as a potent and selective inhibitor of various kinases, including:

  • Cdc7 Kinase : Plays a crucial role in cell cycle regulation.
  • MAPK Activated Protein Kinase 2 : Involved in several cellular signaling pathways.
  • Ribosomal Protein S6 Kinase A4 : Important for protein synthesis and cell growth.

These interactions suggest potential therapeutic implications in oncology and other diseases characterized by dysregulated kinase activity.

The mechanism of action of PHA-767491 primarily involves the inhibition of kinase activity. By binding to specific sites on these kinases, the compound can disrupt their normal function, leading to reduced cell proliferation and potentially inducing apoptosis in cancer cells.

In Vitro Studies

In vitro studies have shown that PHA-767491 effectively inhibits cancer cell proliferation. For instance:

Cell Line IC50 (µM) Effect
HeLa0.25Significant inhibition of proliferation
A5490.30Induction of apoptosis observed
MCF-70.15Cell cycle arrest at G1 phase

These findings indicate that the compound has a strong potential as an anticancer agent.

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study evaluated the effects of PHA-767491 on various cancer cell lines (HeLa, A549, MCF-7). The results indicated that the compound significantly inhibited cell growth and induced apoptosis at low concentrations.
  • Target Interaction Analysis :
    • Interaction studies revealed that PHA-767491 binds selectively to Cdc7 kinase with high affinity, which is essential for its anticancer properties. This selectivity may reduce off-target effects commonly associated with less specific inhibitors.

Comparative Analysis

To understand the uniqueness of PHA-767491 compared to similar compounds, a comparative analysis is provided below:

Compound Name Structure Unique Features
1-AminoisoquinolineStructurePotential neuroprotective effects
1H-Pyrrolo[3,2-c]quinolin-4(5H)-oneStructureSimilar biological activity but different nitrogen placement
PyrrolopyridinonesStructureBroad range of biological activities; kinase inhibitors

What sets PHA-767491 apart is its specific arrangement of nitrogen atoms and the fused bicyclic structure that enhances its selectivity and potency against specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes, including cyclization and functionalization of pyrrolo-pyridine scaffolds. Key intermediates, such as halogenated pyridines (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride in ), may undergo nucleophilic substitution or cross-coupling reactions. Yield optimization requires rigorous control of reaction conditions (temperature, catalyst loading, solvent polarity) and purification via column chromatography or recrystallization. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are critical for monitoring purity and structural fidelity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Characterization involves:

  • Spectroscopic Analysis : 1^1H/13^13C NMR to confirm proton and carbon environments.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95% typically required for pharmacological studies).
  • Elemental Analysis : Combustion analysis to verify empirical formula.
  • Reference Standards : Compare against pharmacopeial impurity standards (e.g., EP/BP guidelines in ) to detect trace contaminants .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure; if inhaled, move to fresh air and seek medical attention.
  • Skin/Eye Contact : Immediate rinsing with water for ≥15 minutes ().
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage : In airtight containers, away from light and moisture, at 2–8°C for long-term stability .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line selection, incubation time). Solutions include:

  • Standardized Assays : Use validated protocols (e.g., NIH/WHO guidelines) for IC50_{50} determination.
  • Orthogonal Validation : Confirm activity via multiple methods (e.g., enzymatic assays vs. cell-based assays).
  • Data Normalization : Adjust for batch effects using internal controls (e.g., reference kinase inhibitors in ).
  • Meta-Analysis : Pool data from independent studies with statistical weighting to identify trends .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., PI3Kδ in ’s Parsaclisib hydrochloride).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over time (10–100 ns trajectories) to assess binding affinity.
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., chloro, pyridinyl groups) with activity trends .

Q. What chromatographic methods are effective for detecting and quantifying impurities in this compound?

  • Methodological Answer :

  • HPLC-UV/HRMS : Reverse-phase columns (e.g., Waters XBridge C18) with gradient elution (0.1% TFA in water/acetonitrile). Detect impurities at ppm levels (e.g., EP Impurity D/M in ).
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products.
  • Validation Parameters : Linearity (R2^2 >0.99), LOD/LOQ (Limit of Detection/Quantification), and recovery rates (85–115%) per ICH guidelines .

Q. How can in vitro kinase assays elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Kinase Profiling Panels : Screen against 50–100 kinases (e.g., Eurofins KinaseProfiler™) to identify targets.
  • ATP-Competitive Assays : Measure inhibition using fluorescent ADP-Glo™ reagents.
  • Cellular Validation : Confirm target engagement via Western blot (e.g., phospho-Akt suppression for PI3K inhibitors as in ) .

Q. What considerations are essential for designing in vivo studies to assess therapeutic efficacy?

  • Methodological Answer :

  • Dose Optimization : Determine MTD (Maximum Tolerated Dose) in rodents via escalating-dose studies.
  • Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
  • Efficacy Models : Use xenograft models (e.g., T-cell leukemia in ) with endpoints like tumor volume reduction.
  • Toxicity Screening : Monitor liver/kidney function (ALT, creatinine) and hematological parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PHA-767491 hydrochloride
Reactant of Route 2
PHA-767491 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.